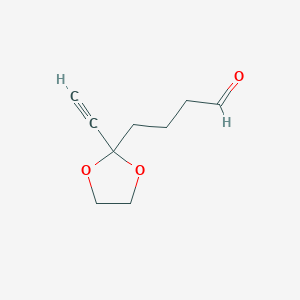
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is a chemical compound with the molecular formula C20H36 It belongs to the class of tetradecahydrophenanthrene derivatives, which are known for their complex polycyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors under specific conditions to form the tetradecahydrophenanthrene core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties compared to other tetradecahydrophenanthrene derivatives
Properties
CAS No. |
116861-49-5 |
|---|---|
Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
7-ethyl-1,4a,7-trimethyl-1,2,3,4,4b,5,6,8,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C19H34/c1-5-18(3)12-10-17-15(13-18)8-9-16-14(2)7-6-11-19(16,17)4/h14-17H,5-13H2,1-4H3 |
InChI Key |
GBAYFZPSKAXPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
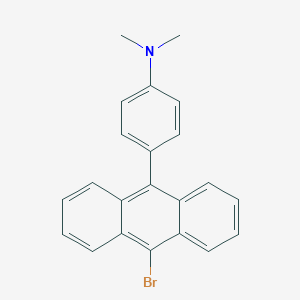

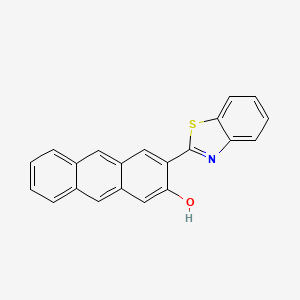
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)

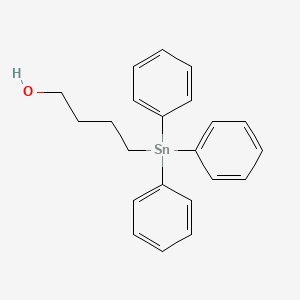
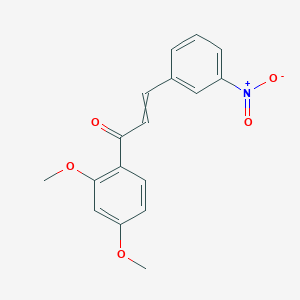
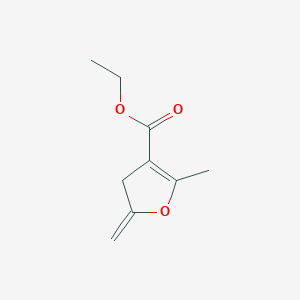
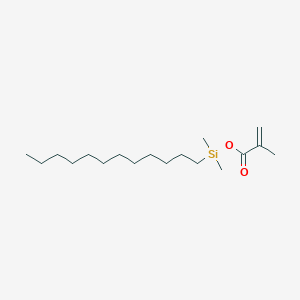
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
